O,O-Dimethyl dithiophosphate

Description

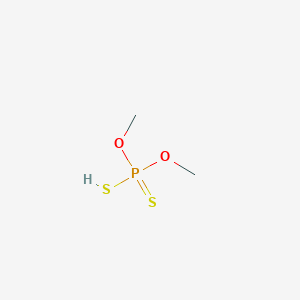

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGGKXNYNPJFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1066-97-3 (ammonium salt), 16001-68-6 (potassium salt), 26377-29-7 (hydrochloride salt), 28867-26-7 (copper(+2) salt), 34247-29-5 (hydrochloride salt dihydrate), 24311-92-0 (Cu( 1) salt) | |

| Record name | O,O-Dimethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027306 | |

| Record name | O,O-Dimethyldithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-80-9 | |

| Record name | O,O-Dimethyl phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Dimethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O,O-Dimethyldithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dimethyl hydrogen dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K09JRW4Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of O,O-Dimethyl Dithiophosphate from Phosphorus Pentasulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of O,O-Dimethyl dithiophosphoric acid (DMDTP), a critical intermediate in the production of various agrochemicals, lubricant additives, and flotation agents. The primary focus is the prevalent industrial and laboratory method involving the reaction of phosphorus pentasulfide (P₄S₁₀) with methanol. This document details the core chemistry, experimental protocols, reaction parameters, and safety considerations pertinent to this synthesis.

O,O-Dimethyl dithiophosphoric acid serves as a foundational precursor for numerous commercial products, including the insecticide Malathion.[1][2] The synthesis process, while straightforward in principle, requires careful control of reaction conditions to maximize yield and purity while minimizing the formation of by-products.

Core Chemistry and Stoichiometry

The synthesis of O,O-Dimethyl dithiophosphoric acid proceeds through the alcoholysis of phosphorus pentasulfide with methanol. Phosphorus pentasulfide exists as a tetramer, P₄S₁₀, with an adamantane-like cage structure.[3] The reaction is a nucleophilic attack by the hydroxyl group of methanol on the electrophilic phosphorus atoms of the P₄S₁₀ molecule.[4]

The overall balanced chemical equation for the reaction is:

P₄S₁₀ + 8 CH₃OH → 4 (CH₃O)₂P(S)SH + 2 H₂S [5]

This reaction is highly exothermic and results in the evolution of hydrogen sulfide (H₂S), a toxic and flammable gas.[3][6][7] The use of an inert solvent is highly recommended to aid in temperature control and improve the selectivity of the reaction.[1] Bulk reactions without a solvent are known to produce lower yields, typically in the range of 62-65%.[1]

Experimental Protocols

This section outlines a detailed methodology for the laboratory-scale synthesis of DMDTP.

Materials and Equipment:

-

Reactants: Phosphorus pentasulfide (P₄S₁₀), Methanol (anhydrous), Toluene (anhydrous).

-

Apparatus: A four-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, and a condenser fitted with a gas outlet tube.

-

Safety: The entire apparatus must be set up in a well-ventilated fume hood. The gas outlet should be connected to a scrubber containing a solution of sodium hypochlorite or sodium hydroxide to neutralize the hydrogen sulfide gas produced.

Detailed Methodology:

-

Reaction Setup:

-

Assemble the reaction apparatus, ensuring all glassware is dry.

-

Charge the reaction flask with phosphorus pentasulfide (1 molar equivalent) and an inert solvent such as toluene.[1][6] The use of a solvent helps to create a manageable slurry and dissipate heat.

-

Establish an inert atmosphere by purging the system with nitrogen.

-

-

Reagent Addition:

-

Begin stirring the P₄S₁₀ suspension.

-

Slowly add methanol (4 molar equivalents relative to P₄S₁₀, which is 8 equivalents relative to phosphorus) to the stirred suspension via the dropping funnel.[6]

-

The reaction is exothermic, and the rate of addition must be carefully controlled to maintain the reaction temperature within the desired range.[6][8]

-

-

Reaction Conditions:

-

Maintain the reaction temperature between 60°C and 75°C.[1] External cooling with a water bath may be necessary to prevent the temperature from exceeding this range.

-

After the methanol addition is complete, continue stirring the mixture at the reaction temperature for an additional 30 to 60 minutes to ensure the reaction proceeds to completion.[1]

-

-

Product Isolation and Purification:

-

Upon completion, the reaction mixture consists of a toluene solution of O,O-Dimethyl dithiophosphoric acid. This solution can often be used directly for subsequent reactions.[6]

-

To obtain a purified salt, the toluene solution can be neutralized. This is achieved by treating the solution with a 10-30% aqueous solution of an alkali hydroxide (e.g., NaOH) at a temperature above 30°C, while maintaining the pH between 2 and 6.[1]

-

This neutralization step forms the aqueous-soluble alkaline salt of DMDTP, while neutral organic by-products remain in the toluene phase, which can then be separated using a separatory funnel.[1]

-

Data Presentation

Quantitative data from various synthesis protocols are summarized below for comparison.

Table 1: Reaction Parameters for DMDTP Synthesis

| Parameter | Value / Condition | Solvent | Yield | Reference |

| Temperature | 60°C - 75°C | Toluene | High | [1] |

| Reaction Time | 30 - 60 minutes | Toluene | High | [1] |

| Temperature | 20°C - 30°C | None (Bulk) | 62.8 - 64.5% | [1] |

| Reaction Time | 12 hours | None (Bulk) | 62.8 - 64.5% | [1] |

| Temperature | 65°C | Petroleum Fraction | Not specified | [2] |

| Catalyst | (CH₃)₄PCl | Toluene | 95.1% | [5] |

Table 2: Physical and Chemical Properties of O,O-Dimethyl Dithiophosphoric Acid

| Property | Value |

| CAS Number | 756-80-9[9] |

| Molecular Formula | C₂H₇O₂PS₂[9] |

| Molecular Weight | 158.18 g/mol [9] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 57°C[9] |

| Density | 1.29 g/cm³[9] |

| Flash Point | 48°C[9] |

Visualizations

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.

Caption: Chemical reaction pathway for DMDTP synthesis.

Caption: Generalized experimental workflow for DMDTP synthesis.

Safety and Handling

-

Phosphorus Pentasulfide (P₄S₁₀): A flammable solid that reacts with water and moisture to release highly toxic and flammable hydrogen sulfide gas. It should be handled in a dry, inert atmosphere.

-

Methanol: A flammable and toxic liquid. Inhalation, ingestion, or skin contact should be avoided.

-

Hydrogen Sulfide (H₂S): An extremely toxic and flammable gas with a characteristic "rotten egg" smell at low concentrations. Olfactory fatigue can occur, making odor an unreliable indicator of its presence. A scrubber is mandatory to neutralize H₂S emissions.

-

Exothermic Reaction: The reaction generates significant heat. Proper temperature control through controlled addition of reagents and external cooling is crucial to prevent runaway reactions.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves, must be worn at all times. All operations must be conducted within a certified chemical fume hood.

References

- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 2. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]

- 3. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 4. Buy Dimethyl dithiophosphate | 32534-66-0 [smolecule.com]

- 5. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - is P2S5 +*OH exothermic? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Dimethyl dithiophosphoric acid | 756-80-9 | FD152851 [biosynth.com]

An In-depth Technical Guide to O,O-Dimethyl Dithiophosphate: Structure, Synthesis, and Characterization

Prepared by: Gemini, Senior Application Scientist

Introduction

O,O-Dimethyl dithiophosphate (DMDTP), also known as O,O-dimethyl phosphorodithioic acid, is a pivotal organophosphorus compound with the chemical formula C₂H₇O₂PS₂.[1] While its name might seem complex, its role in industrial chemistry is direct and significant. It serves as a crucial precursor in the synthesis of a wide array of commercial products, most notably the organothiophosphate insecticide Malathion.[2] Furthermore, the broader class of dialkyl dithiophosphates is fundamental to the formulation of anti-wear and antioxidant additives for lubricating oils, such as zinc dialkyldithiophosphates (ZDDPs).[3]

This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in synthetic chemistry and materials science. We will delve into its core molecular attributes, outline a robust laboratory-scale synthesis protocol, explore its spectroscopic signature, and discuss its primary applications and safety considerations. The information presented herein is synthesized from established chemical literature to ensure technical accuracy and practical relevance.

Molecular Structure and Physicochemical Properties

Understanding the fundamental structure and physical characteristics of a molecule is the bedrock of its application and manipulation in a laboratory setting.

Chemical Formula and Molecular Structure

This compound consists of a central phosphorus(V) atom double-bonded to one sulfur atom (a thionyl group, P=S) and single-bonded to another sulfur atom (a thiol group, P-SH). The phosphorus center is also bonded to two methoxy groups (-OCH₃). The presence of the acidic proton on the thiol group means the compound is correctly named as an acid.[2]

The molecular formula is C₂H₇O₂PS₂ .[1]

Its structure can be represented as:

Caption: 2D representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. These values are critical for handling, purification (e.g., distillation), and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 756-80-9 | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| Appearance | Colorless liquid; industrial grades may be dark | [2] |

| Density | 1.2888 g/cm³ at 20°C | |

| Boiling Point | 62-64 °C at 0.5 mmHg (~0.67 mbar) | [2] |

| 65 °C at 2 kPa (~15 mmHg) | ||

| Refractive Index (n²⁰/D) | 1.535 | |

| Flash Point | 71.2 °C | [4] |

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing dialkyl dithiophosphoric acids is the reaction of phosphorus pentasulfide (P₄S₁₀, often written empirically as P₂S₅) with the corresponding alcohol—in this case, methanol.[2]

Reaction Mechanism and Stoichiometry

The overall reaction proceeds as follows:

P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S

This reaction involves the alcoholysis of the P-S-P bridges in the adamantane-like structure of P₄S₁₀. The reaction is highly exothermic and generates hydrogen sulfide (H₂S) gas, a toxic and flammable byproduct that must be handled with appropriate safety measures, such as conducting the reaction in a well-ventilated fume hood and scrubbing the off-gas through a basic solution (e.g., NaOH or bleach).

The choice of reaction conditions is critical for maximizing the yield of the desired diester and minimizing the formation of byproducts like monomethyl dithiophosphate or other complex thiophosphates.[3] Using a non-reactive solvent, such as toluene, helps to moderate the reaction temperature and improve the stability of the final product.[3]

Synthesis Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Laboratory workflow for DMDTP synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of dialkyl dithiophosphoric acids.[3][4][5]

Materials:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous Methanol (CH₃OH)

-

Toluene

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and gas outlet to a bleach scrubber.

-

Heating mantle with temperature controller.

Procedure:

-

Reactor Setup: In a well-ventilated fume hood, charge a 500 mL three-neck flask with phosphorus pentasulfide (e.g., 44.4 g, 0.1 mol P₄S₁₀) and toluene (150 mL).

-

Initial Heating: Begin stirring the suspension and heat the mixture to 60-65°C. The P₄S₁₀ will not dissolve completely.

-

Methanol Addition: Add anhydrous methanol (e.g., 32.0 g, 1.0 mol) to the dropping funnel. Add the methanol dropwise to the stirred P₄S₁₀ suspension over a period of 1-2 hours. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent a dangerous temperature spike. The temperature should be carefully maintained between 60°C and 75°C.[3] Vigorous evolution of H₂S gas will be observed.

-

Reaction Completion: After the methanol addition is complete, continue stirring the reaction mixture at 75°C for an additional 30-60 minutes to ensure the reaction goes to completion.[3]

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite or glass wool to remove any unreacted P₄S₁₀ and other insoluble impurities.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the toluene solvent using a rotary evaporator.

-

Final Product: The remaining liquid is crude this compound. For many applications, this crude product is of sufficient purity. Further purification can be achieved by vacuum distillation, but this must be done with care due to the compound's thermal sensitivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon, hydrogen, and phosphorus atomic environments. Spectra are typically referenced to an external 85% H₃PO₄ standard for ³¹P NMR and internal tetramethylsilane (TMS) for ¹H and ¹³C NMR.[6]

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Rationale & Notes |

| ¹H NMR | 3.5 - 4.0 | Doublet, ³JP-H ≈ 10-15 Hz | The six equivalent protons of the two methoxy (-OCH₃) groups are coupled to the phosphorus nucleus three bonds away. |

| ¹³C NMR | 50 - 55 | Doublet, ²JP-C ≈ 4-8 Hz | The two equivalent methoxy carbons are coupled to the phosphorus nucleus two bonds away. |

| ³¹P NMR | 85 - 100 | Singlet (proton-decoupled) | The chemical shift is highly characteristic of dithiophosphate esters. The broad chemical shift range of ³¹P NMR makes it an excellent tool for identifying phosphorus-containing compounds.[7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule by their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Notes |

| S-H | 2550 - 2600 | Stretch | This peak can be weak and sometimes difficult to observe. |

| C-H | 2850 - 3000 | Stretch | Characteristic of the methyl groups. |

| P-O-C | 950 - 1050 | Stretch (asymmetric) | A strong and characteristic absorption for organophosphorus esters. |

| P=S | 600 - 850 | Stretch | This thiono-sulfur stretch is a key diagnostic peak for thiophosphates. |

Applications and Significance

The utility of this compound stems from its reactive nature, making it a versatile intermediate in organic synthesis.

-

Pesticide Synthesis: Its primary industrial application is as a starting material for insecticides. For example, it is a key building block in the production of malathion and dimethoate, which have been widely used in agriculture for crop protection.[5][6]

-

Lubricant Additives: While not used directly, it is the precursor to salts like zinc dialkyldithiophosphates (ZDDPs). ZDDPs are highly effective anti-wear and antioxidant additives used in engine oils and hydraulic fluids to protect metal surfaces under extreme pressure.[3]

-

Flotation Agents: Dithiophosphates can be used in the mining industry as collectors in the froth flotation process for the separation of sulfide minerals.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

-

Toxicity: The compound is toxic and has a stimulating effect on the skin.[8][5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Byproducts: The synthesis generates toxic and flammable hydrogen sulfide gas, requiring proper ventilation and gas scrubbing procedures.

-

Storage: It should be stored in sealed containers in a cool, dry, and well-ventilated area, away from heat sources.[8]

References

- 1. compoundchem.com [compoundchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. scribd.com [scribd.com]

- 5. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Navigating the Nomenclature of a Key Chemical Intermediate: A Technical Guide to O,O-Dimethyl dithiophosphate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Versatile Dithiophosphate

O,O-Dimethyl dithiophosphate (CAS No. 756-80-9) is an organophosphorus compound of significant industrial and research importance.[1][2] While its name might seem specific, the reality of chemical literature and commercial contexts presents a landscape of varied nomenclature. For researchers, scientists, and professionals in drug development, a clear understanding of these synonyms is paramount for accurate literature searches, unambiguous communication, and effective sourcing of this critical intermediate. This technical guide provides an in-depth exploration of the synonyms for this compound, the contexts in which they are used, and its pivotal role as a precursor in the synthesis of several key agrochemicals.

Core Chemical Identity

At its heart, this compound is an organophosphorus compound with the chemical formula (CH₃O)₂PS₂H.[2] It is a colorless liquid, though industrial-grade samples may appear darker and possess a characteristic unpleasant odor.[2] Its significance stems from its role as a key intermediate in the production of a range of organothiophosphate insecticides.[1][2]

A Comprehensive Breakdown of Synonyms

The various names for this compound can be categorized based on their derivation and common usage. Understanding these categories provides a logical framework for navigating the diverse terminology.

Systematic and IUPAC Nomenclature

The most formal and universally recognized name for this compound is O,O-Dimethyl phosphorodithioate , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[2] This name precisely describes the molecular structure, indicating two methoxy groups (-OCH₃) attached to a central phosphorus atom, which is also double-bonded to one sulfur atom and single-bonded to another, which in turn is bonded to a hydrogen atom. Variations of this systematic naming that are also encountered include:

-

O,O-Dimethyl dithiophosphoric acid [3]

-

Dimethyl phosphorodithioate [3]

-

O,O-Dimethyl phosphorodithioic acid [4]

-

Phosphorodithioic acid, O,O-dimethyl ester [4]

These names are often used interchangeably in scientific literature and chemical databases to refer to the same parent compound.

Common and Trivial Names

In less formal contexts and in common laboratory parlance, shorter and more convenient names are often used. These include:

While these names are less descriptive of the precise chemical structure, they are widely understood within the chemical community.

Identifiers and Code Names

For regulatory and database purposes, a variety of unique identifiers are assigned to this compound. The most critical of these is its CAS (Chemical Abstracts Service) Registry Number: 756-80-9 .[3] This number is a unique identifier for this specific chemical substance and is the most reliable way to ensure you are referencing the correct compound. Other identifiers and code names that may be encountered include:

-

DMDTP [1]

-

EINECS 212-053-9

Contextual Application of Synonyms

The choice of synonym often depends on the context, be it a formal scientific publication, a commercial product listing, or a regulatory document. Systematic names are prevalent in peer-reviewed journals and patents, where precision is paramount. Common names and abbreviations are more likely to be used in laboratory settings and in technical data sheets for ease of communication.

The following table provides a summary of the most common synonyms for this compound and their typical contexts of use:

| Synonym | Category | Primary Context of Use |

| O,O-Dimethyl phosphorodithioate | IUPAC Name | Scientific literature, patents, formal publications[2] |

| O,O-Dimethyl dithiophosphoric acid | Systematic | Chemical databases, academic research[3] |

| Dimethyl dithiophosphate | Common Name | Laboratory use, technical data sheets[2] |

| Dimethyldithiophosphoric acid | Common Name | Commercial and industrial settings[4] |

| CAS No. 756-80-9 | Unique Identifier | All contexts for unambiguous identification[3] |

| DMDTP | Abbreviation | Industrial and regulatory documents[1] |

Visualizing the Nomenclature Landscape

To illustrate the relationships between the various synonyms and the core compound, the following diagram provides a visual representation.

Caption: Relationship of synonyms to the core compound.

Role as a Precursor in Agrochemical Synthesis

A primary application of this compound is as a foundational building block in the synthesis of several widely used organophosphate insecticides.[1][3] Its chemical structure allows for relatively straightforward reactions to produce more complex molecules with potent insecticidal activity.

Experimental Protocol: Synthesis of an Organophosphate Insecticide (General Overview)

The synthesis of many organophosphate pesticides from this compound follows a general principle of reacting it with a suitable electrophile. A generalized, illustrative workflow is presented below. Note: This is a conceptual workflow and specific reaction conditions vary significantly for each target molecule.

Caption: Generalized workflow for pesticide synthesis.

Key Pesticides Derived from this compound

-

Malathion: This widely used insecticide is synthesized by the reaction of this compound with diethyl maleate.[2]

-

Dimethoate: The synthesis of dimethoate involves the reaction of the sodium salt of O,O-dimethyldithiophosphoric acid with N-methylchloroacetamide.[5]

-

Azinphos-methyl: This broad-spectrum insecticide is synthesized using the sodium salt of O,O-dimethyl phosphorodithioate.[6] Trade names for azinphos-methyl include Guthion® and Methyl azinphos.[7]

-

Phosmet: An insecticide and acaricide, phosmet's chemical name is O,O-dimethyl S-phthalimidomethyl phosphorodithioate, indicating its origin from the dimethyl dithiophosphate moiety.[8][9]

-

Methidathion: This insecticide and acaricide is also derived from this compound.[1] Common trade names include Supracide® and Ultracide®.[10][11]

Relevance in Drug Development and Research

While the primary application of this compound is in the agrochemical sector, the broader class of dithiophosphates is gaining attention in pharmaceutical research. Dithiophosphate moieties are being explored for their potential in drug design, particularly as components of prodrugs. A prodrug is an inactive compound that is metabolized in the body to produce an active therapeutic agent. The dithiophosphate group can be used to mask a reactive thiol group in a drug molecule, which can improve the drug's stability and bioavailability.[12]

Furthermore, this compound itself can act as an enzyme inhibitor, making it a useful tool in biochemical research for studying enzyme mechanisms and pathways.[13] Its use as a reference standard in analytical method development and validation for drug development is also a key application.[14]

Conclusion

This compound is a chemical of considerable importance, the identity of which is often cloaked in a variety of synonyms. For professionals in the scientific community, a thorough understanding of this nomenclature is not merely an academic exercise but a practical necessity for efficient and accurate work. From its systematic IUPAC designation to its common laboratory names and unique identifiers, each synonym has its place and context. Its role as a precursor to a range of essential insecticides underscores its industrial significance, while the emerging applications of dithiophosphates in drug development hint at a future of expanding utility. This guide serves as a foundational reference to demystify the nomenclature and highlight the multifaceted nature of this important chemical compound.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azinphos-methyl - Wikipedia [en.wikipedia.org]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Azinphos-methyl [cdc.gov]

- 8. Phosmet: O,O-dimethyl S-phthalimidomethyl phosphorodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 374. Phosmet (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 10. chemeo.com [chemeo.com]

- 11. Methidathion | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound - CAS - 756-80-9 | Axios Research [axios-research.com]

An In-depth Technical Guide to O,O-Dimethyl Dithiophosphoric Acid: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethyl dithiophosphoric acid (DMDTP) is an organophosphorus compound of significant interest in various chemical and biological fields. It is a key intermediate in the synthesis of several organophosphate pesticides, most notably malathion.[1][2] Furthermore, its role as a metabolite of these pesticides makes it a crucial analyte in toxicological and environmental monitoring.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of DMDTP, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance.

Physicochemical Properties

O,O-Dimethyl dithiophosphoric acid is a colorless to light yellow liquid, though commercial grades may appear darker due to impurities.[2][4] It possesses a characteristic unpleasant odor. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of O,O-Dimethyl Dithiophosphoric Acid

| Property | Value | Reference(s) |

| IUPAC Name | O,O-Dimethyl phosphorodithioate | [2] |

| Synonyms | Dimethyl dithiophosphoric acid, DMDTP | [5][6] |

| CAS Number | 756-80-9 | [2][5][6] |

| Molecular Formula | C₂H₇O₂PS₂ | [2][5][6] |

| Molecular Weight | 158.18 g/mol | [2][5][6] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 57 °C at 4 mmHg, 62-64 °C at 0.5 mmHg | [2][4] |

| Density | 1.29 g/cm³ | [2] |

| Flash Point | 48 °C | [2] |

| Melting Point | Not definitively reported; likely below 0°C | [7] |

| pKa | Not experimentally determined in available literature. | |

| Solubility | Soluble in many organic solvents. | |

| Storage | Store at <-15°C, keep dry, under inert gas. | [2] |

Table 2: Spectral Data for O,O-Dimethyl Dithiophosphoric Acid

| Spectral Data | Details | Reference(s) |

| ¹H NMR | Specific chemical shifts and coupling constants are not readily available in the searched literature. | |

| ¹³C NMR | Specific chemical shifts are not readily available in the searched literature. | |

| ³¹P NMR | A specific chemical shift is not definitively available in the searched literature. The expected range for dithiophosphates is broad. | [8][9] |

Chemical Properties and Reactivity

O,O-Dimethyl dithiophosphoric acid is a moderately strong acid due to the ionizable proton attached to one of the sulfur atoms. It readily reacts with bases to form the corresponding dithiophosphate salts. This acidic nature is a key aspect of its reactivity and is utilized in various synthetic applications.

The molecule exists in a tautomeric equilibrium between the thiono and thiolo forms, with the thiono form being predominant.

Experimental Protocols

Synthesis of O,O-Dimethyl Dithiophosphoric Acid

A common method for the synthesis of O,O-dimethyl dithiophosphoric acid involves the reaction of phosphorus pentasulfide (P₂S₅) with methanol (CH₃OH).[2][10] The following protocol is a generalized procedure based on literature reports.

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

Methanol (CH₃OH), anhydrous

-

Toluene, anhydrous

-

Nitrogen gas supply

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a gas outlet to a scrubber.

Procedure:

-

In a round-bottom flask, suspend phosphorus pentasulfide in anhydrous toluene under a nitrogen atmosphere.

-

With vigorous stirring, add anhydrous methanol dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature between 60-75°C.[10]

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30-60 minutes to ensure complete reaction.[10]

-

Cool the reaction mixture to room temperature.

-

The resulting toluene solution contains O,O-dimethyl dithiophosphoric acid and can be used directly for subsequent reactions or purified. Hydrogen sulfide gas is a byproduct and should be safely vented and scrubbed.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of O,O-dialkyl dithiophosphates by GC-MS often requires derivatization to improve volatility and chromatographic performance. The following is a general protocol that can be adapted for O,O-dimethyl dithiophosphoric acid, based on methods for similar compounds.[11][12][13]

1. Sample Preparation and Derivatization:

-

Objective: To convert the polar DMDTP into a more volatile derivative.

-

Reagents: Pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetonitrile), sample containing DMDTP.

-

Procedure:

-

To the sample extract containing DMDTP, add a solution of PFBBr.

-

Incubate the reaction mixture at room temperature to allow for the derivatization reaction to proceed.

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS or equivalent).

-

Injector: Split/splitless injector, with an appropriate temperature (e.g., 250°C).

-

Oven Program: A temperature gradient program to separate the analytes (e.g., initial temperature of 80°C, ramp to 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Analyzer: Quadrupole or Ion Trap.

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

-

Biological Significance and Pathways

Metabolic Pathway of Malathion

O,O-Dimethyl dithiophosphoric acid is a significant metabolite of the organophosphate insecticide malathion. The metabolic breakdown of malathion in organisms involves several enzymatic pathways, including oxidation and hydrolysis, primarily occurring in the liver.[14] The formation of DMDTP is a key step in the detoxification and excretion of malathion.

Mechanism of Action: Acetylcholinesterase Inhibition

While O,O-dimethyl dithiophosphoric acid itself is a metabolite, its parent compounds, like malathion and its active form malaoxon, are potent inhibitors of acetylcholinesterase (AChE).[15][16] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve cells, which is the basis of the neurotoxic effects of organophosphate pesticides.

Conclusion

References

- 1. Malathion Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O,O'-Dimethyl Dithiophosphate | 756-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural determination of zinc dithiophosphates in lubricating oils by gas chromatography-mass spectrometry with electron impact and electron-capture negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Decomposition Pathways of O,O-Dimethyl Dithiophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-Dimethyl dithiophosphate (DMDTP) is a significant organophosphorus compound utilized as an intermediate in the synthesis of various agrochemicals and as a component in lubricant additives. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safe handling, storage, and application, as well as for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal degradation of DMDTP, consolidating theoretical decomposition pathways, analogous experimental data from related compounds, and detailed experimental protocols for its characterization. While specific quantitative thermoanalytical data for neat this compound is not extensively available in public literature, this guide draws upon established principles of organophosphorus chemistry and data from structurally similar compounds to provide a robust framework for researchers.

Introduction

This compound, a member of the organothiophosphate class of compounds, is characterized by a central phosphorus atom bonded to two methoxy groups and two sulfur atoms, one of which is a terminal thiono (P=S) group and the other a thiol (P-S-H) group. Its thermal decomposition is a complex process influenced by factors such as temperature, heating rate, and the presence of an oxidizing atmosphere. The degradation of DMDTP can proceed through several potential pathways, including isomerization, elimination, and intermolecular condensation reactions, leading to the formation of a variety of volatile and non-volatile byproducts.

Predicted Thermal Decomposition Pathways

The thermal degradation of dialkyl dithiophosphoric acids is understood to proceed through several key pathways. While specific studies on this compound are limited, the following mechanisms, extrapolated from related compounds like O,O-Diethyl dithiophosphate, are considered highly probable.

Thiono-Thiolo Rearrangement

A primary and well-documented pathway for many organothiophosphates is the intramolecular thiono-thiolo rearrangement. This involves the migration of a methyl group from an oxygen atom to the thiono sulfur atom, converting the P=S bond to a P-S bond. This isomerization results in the formation of S-Methyl-O,O-dimethyl thiophosphate. This rearrangement is a common reaction in organophosphorus chemistry.

Elimination Reactions

At elevated temperatures, this compound can undergo elimination reactions. A plausible pathway involves the elimination of methanol (CH₃OH) to form a highly reactive intermediate, which can then polymerize or react further.

Decomposition to Volatile Sulfur Compounds

Thermal stress can lead to the cleavage of P-S and S-H bonds, resulting in the formation of volatile and often odorous sulfur compounds such as hydrogen sulfide (H₂S) and methanethiol (CH₃SH). The remaining phosphorus-containing moiety would likely form a complex phosphorus-sulfur residue.

Quantitative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Illustrative) | Conditions |

| Onset of Decomposition (Tonset) | ~ 150 - 170 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature of Max. Decomposition Rate (Tpeak) | ~ 180 - 200 °C | 10 °C/min, Nitrogen atmosphere |

| Mass Loss at Stage 1 | ~ 20 - 30 % | Corresponds to loss of H₂S and CH₃OH |

| Mass Loss at Stage 2 | ~ 40 - 50 % | Corresponds to further fragmentation |

| Final Residue at 600 °C | ~ 20 - 30 % | Phosphorus-sulfur residue |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value (Illustrative) | Associated Process |

| Peak 1 (Endotherm) | ~ 160 - 180 °C | Isomerization/Initial Decomposition |

| Enthalpy Change (ΔH₁) | - | - |

| Peak 2 (Exotherm) | ~ 190 - 220 °C | Secondary Decomposition/Polymerization |

| Enthalpy Change (ΔH₂) | - | - |

Experimental Protocols

To obtain precise quantitative data for the thermal decomposition of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

-

Procedure:

-

Accurately weigh a 5-10 mg sample of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at different stages.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a 2-5 mg sample of this compound into a hermetically sealed aluminum or gold-plated crucible.

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample and reference at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic or exothermic events and to quantify the enthalpy changes associated with these transitions.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products formed during thermal decomposition.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

Place a small amount of this compound into a pyrolysis sample tube.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, and 700 °C) in an inert atmosphere (e.g., helium).

-

The decomposition products are swept into the GC injection port.

-

Separate the volatile compounds on a capillary GC column with a suitable temperature program.

-

Detect and identify the separated compounds using a mass spectrometer based on their mass spectra and retention times.

-

Compare the obtained mass spectra with a library of known spectra (e.g., NIST) for positive identification of the degradation products.

-

Visualizations

Proposed Thermal Decomposition Pathways

Caption: Proposed major thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Analysis

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multifaceted process that is critical to understand for its safe and effective use. While direct experimental data is sparse, the established degradation pathways of related organophosphorus compounds provide a strong theoretical foundation for predicting its behavior. The primary decomposition routes are expected to involve thiono-thiolo rearrangement, elimination of small molecules, and fragmentation at higher temperatures to yield volatile sulfur compounds and a phosphorus-sulfur residue. For a definitive understanding, further experimental investigation using the detailed protocols outlined in this guide is essential. Such studies will provide the necessary quantitative data to populate the illustrative tables and validate the proposed decomposition pathways, thereby enhancing the safety and efficiency of processes involving this compound.

An In-depth Technical Guide on the Environmental Fate and Transport of O,O-Dimethyl dithiophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethyl dithiophosphate (DMDTP) is an organophosphorus compound primarily utilized as an intermediate in the synthesis of several widely used insecticides, including malathion and dimethoate.[1][2] As a result of its use in manufacturing and its formation as a degradation product of parent pesticides in the environment, understanding the environmental fate and transport of DMDTP is crucial for assessing its potential ecological impact.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the physicochemical properties, environmental degradation pathways, mobility, and bioaccumulation potential of this compound.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂H₇O₂PS₂ | [3] |

| Molecular Weight | 158.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.7 | [1] |

| Henry's Law Constant | Data not available |

Environmental Fate and Transport

The environmental fate of this compound encompasses its transformation through biotic and abiotic processes, as well as its movement within and between environmental compartments.

Degradation Pathways

Biotic Degradation:

This compound is susceptible to biodegradation by microorganisms. Studies have shown that acclimated activated sludge can effectively degrade DMDTP.[1] In one study, an acclimated activated sludge was able to degrade 500 mg/L of O,O-Dimethyl phosphorodithioate within 7 hours.[1] The optimal pH for this degradation process was found to be in the range of 6.5-7.0.[1] Another study demonstrated that treating wastewater containing dimethyl dithiophosphate with acclimatized activated sludge at a pH of 5-7.5 resulted in a reduction of total organic carbon from 83-87 ppm to 17-19 ppm after 12 hours of treatment.[1]

Abiotic Degradation:

-

Photolysis: Information regarding the direct photolysis of this compound in the environment is limited. The potential for photodegradation would depend on its ability to absorb light in the environmentally relevant UV spectrum.

The known degradation processes are summarized in the following diagram:

Transport and Mobility

The mobility of this compound in the environment is influenced by its partitioning behavior between soil, water, and air.

-

Soil Sorption and Mobility: The tendency of a chemical to adsorb to soil and organic matter is described by the soil sorption coefficient (K_d_) and the organic carbon-water partition coefficient (K_oc_).[5] A higher K_oc_ value indicates a greater tendency for the substance to be sorbed to soil organic matter, resulting in lower mobility.[5] The log K_ow_ of 1.7 for DMDTP suggests a moderate potential for sorption to soil and sediment.[1] However, specific K_d_ and K_oc_ values for this compound are not available in the reviewed literature.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its surrounding environment. The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms.[6] A BCF value is typically required for substances with a log P_ow_ greater than 3.[7] Given that the log K_ow_ of this compound is 1.7, the potential for significant bioaccumulation is expected to be low.[1] A study on a C4-5 ester zinc dithiophosphate indicated a low potential for bioconcentration with a bioaccumulation factor of less than 100.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate and transport of this compound. Gaps in the data are indicated as "Data not available."

Table 2: Degradation Data

| Degradation Process | Medium | Conditions | Endpoint | Value | Reference |

| Biodegradation | Activated Sludge | Acclimated | Degradation of 500 mg/L | 7 hours | [1] |

| Wastewater | Acclimated, pH 5-7.5 | Reduction of TOC | 83-87 ppm to 17-19 ppm in 12 hours | [1] | |

| Hydrolysis | Water | - | Half-life (t_1/2_) | Data not available | |

| Photolysis | Water | - | Quantum Yield (Φ) | Data not available |

Table 3: Environmental Partitioning Data

| Parameter | Value | Reference |

| Soil Sorption Coefficient (K_d_) | Data not available | |

| Organic Carbon-Water Partition Coefficient (K_oc_) | Data not available | |

| Bioconcentration Factor (BCF) | Data not available |

Experimental Protocols

Standardized methods are essential for reliably assessing the environmental fate of chemicals. The following sections describe the general methodologies for key experiments based on internationally recognized guidelines.

Soil Sorption/Desorption (OECD 106)

The soil sorption and desorption potential of this compound can be determined using the batch equilibrium method as described in OECD Guideline 106.

Methodology:

-

Preparation: A range of characterized soils with varying organic carbon content, pH, and texture are used. A stock solution of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.

-

Equilibration: Known masses of soil are mixed with known volumes of the DMDTP solution in centrifuge tubes. The tubes are agitated for a predetermined equilibration period at a constant temperature.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of DMDTP remaining in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The amount of DMDTP sorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The soil sorption coefficient (K_d_) is then calculated. The organic carbon-water partition coefficient (K_oc_) is determined by normalizing K_d_ to the organic carbon content of the soil.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline describes a method to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Treatment: Samples of viable soil are treated with a known concentration of this compound. For aerobic studies, the soil moisture is adjusted to 40-60% of its maximum water holding capacity, and the test vessels are continuously aerated. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature.

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the concentration of the parent compound and its major transformation products. Volatile degradation products can be trapped and analyzed.

-

Data Analysis: The rate of degradation is determined by plotting the concentration of this compound over time, and a degradation half-life (DT₅₀) is calculated.

Phototransformation on Soil Surfaces

This experiment aims to determine the rate of degradation of a chemical on a soil surface when exposed to light.

Methodology:

-

Sample Preparation: A thin layer of soil is treated with this compound.

-

Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) under controlled temperature and humidity. Dark controls are maintained under the same conditions but shielded from light.

-

Analysis: At different time points, the soil is extracted and analyzed for the parent compound and its photoproducts.

-

Calculation: The rate of phototransformation is calculated from the disappearance of the parent compound in the irradiated samples, corrected for any degradation observed in the dark controls.

Conclusion

This compound is an important industrial chemical and a known environmental metabolite of several organophosphate insecticides. While some information exists on its biodegradation in wastewater treatment systems, there is a significant lack of quantitative data regarding its environmental fate and transport. Specifically, data on hydrolysis and photolysis rates, soil sorption coefficients, and bioaccumulation potential are needed for a comprehensive risk assessment. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps. Further research is warranted to fully characterize the environmental behavior of this compound and to understand its potential impact on ecosystems.

References

- 1. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Analysis of O,O-Dimethyl Dithiophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of O,O-Dimethyl dithiophosphate, a key intermediate in the synthesis of various organophosphorus compounds. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides standardized experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections summarize the expected chemical shifts and coupling constants for ¹H, ¹³C, and ³¹P NMR analysis.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a doublet corresponding to the six equivalent protons of the two methoxy groups.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -OCH₃ | ~3.8 | Doublet | ³JP-H ≈ 14-16 |

Note: The exact chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a single resonance for the two equivalent methyl carbons, which is split into a doublet by the phosphorus nucleus.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -OCH₃ | ~54 | Doublet | ²JP-C ≈ 6-8 |

Note: The exact chemical shift can vary depending on the solvent and concentration. A reference spectrum for O,O-dimethyl phosphorodithioate is available on PubChem[1].

³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is a crucial tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected.

Table 3: ³¹P NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm |

| ³¹P | ~90-95 |

Note: The chemical shift is relative to 85% H₃PO₄. A reference spectrum for O,O-dimethyl phosphorodithioate is available on PubChem[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational frequencies are associated with the P=S, P-O-C, and C-H bonds.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| P=S | Stretching | ~650 - 700 | Strong |

| P-O-C | Asymmetric Stretching | ~1000 - 1050 | Strong |

| P-O-C | Symmetric Stretching | ~750 - 850 | Medium |

| C-H (in -OCH₃) | Stretching | ~2850 - 2960 | Medium |

| C-H (in -OCH₃) | Bending | ~1450 | Medium |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (neat liquid, solution) and intermolecular interactions.

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ³¹P), including pulse sequence, acquisition time, relaxation delay, and number of scans. For ³¹P NMR, a proton-decoupled experiment is typically performed.

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) for each nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

-

Integrate the signals in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants.

-

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates - NaCl/KBr)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal or salt plates thoroughly with a suitable solvent and allow it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sampling accessory.

-

-

Sample Application:

-

For ATR: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

For Salt Plates: Place a drop of the sample on one salt plate and carefully place the second plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Place the sample accessory into the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

References

An In-depth Technical Guide to the Reaction Kinetics of O,O-Dimethyl Dithiophosphate Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-Dimethyl dithiophosphoric acid (DMDTP) and its corresponding salts are pivotal intermediates in the synthesis of various agrochemicals, lubricant additives, and flotation agents. A thorough understanding of the reaction kinetics governing its synthesis is crucial for process optimization, yield maximization, and ensuring product purity. This technical guide provides a comprehensive overview of the synthesis of O,O-Dimethyl dithiophosphate, detailing the reaction pathways, influencing factors, and methodologies for kinetic analysis. While specific kinetic data for the synthesis reaction is sparse in publicly available literature, this document outlines the established experimental protocols for synthesis and the analytical techniques required to conduct a robust kinetic study. Data on the hydrolysis kinetics of related dithiophosphates is presented to illustrate the type of quantitative analysis achievable.

Introduction

O,O-Dialkyl dithiophosphates are a versatile class of organophosphorus compounds, with the dimethyl variant serving as a key precursor for insecticides like Malathion and Dimethoate.[1] The primary industrial synthesis route involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol, in this case, methanol.[2] The reaction is a two-stage process: first, the formation of O,O-dimethyldithiophosphoric acid, followed by its neutralization to produce a stable salt, such as sodium or zinc this compound.[1]

The reaction is known to be highly exothermic, which presents challenges for temperature control and can lead to the formation of undesirable by-products.[1][3] Consequently, controlling the reaction kinetics is paramount for industrial-scale production. This guide consolidates information from various sources to provide a detailed account of the synthesis process and a framework for its kinetic investigation.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound salts typically proceeds via the formation of the dithiophosphoric acid intermediate from phosphorus pentasulfide and methanol.

P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S[2]

The resulting O,O-dimethyldithiophosphoric acid is then neutralized with a suitable base, such as sodium hydroxide or zinc oxide, to form the corresponding salt.

2 (CH₃O)₂PS₂H + ZnO → Zn[S₂P(OCH₃)₂]₂ + H₂O[2]

The overall reaction pathway is depicted in the diagram below.

Caption: Synthesis of this compound Salts.

Reaction Kinetics

The reaction between phosphorus pentasulfide and methanol is vigorous and exothermic.[4] The kinetics are significantly influenced by several factors:

-

Temperature: Higher temperatures increase the reaction rate but can also promote the formation of by-products. A controlled temperature range, typically between 60°C and 75°C, is recommended for optimal yield and purity.[1]

-

Solvent: The use of an inert solvent, such as toluene, is critical.[1] A solvent helps to manage the reaction's exothermicity by improving heat dissipation, preventing local overheating, and increasing the solubility of P₂S₅. This leads to a more controlled reaction rate and higher yields.[1]

-

Reactant Ratio: The stoichiometry of the reactants plays a crucial role in driving the reaction to completion and minimizing unreacted starting materials. A molar ratio of approximately 4 moles of alcohol to 1 mole of P₂S₅ is common practice.[5]

Quantitative Kinetic Data

While detailed kinetic studies determining the rate law, rate constants, and activation energy for the synthesis of this compound are not extensively reported in the literature, studies on the hydrolysis of related dithiophosphates provide insight into the methods used for such kinetic analyses. The hydrolysis of dithiophosphates has been shown to follow pseudo-first-order kinetics.[6] A summary of hydrolysis rate constants for various dithiophosphates at 85°C is presented below as an example of kinetic data.

| Compound | R Group | Rate Constant (k, h⁻¹) at 85°C | Reference |

| Potassium dibutyldithiophosphate | n-Butyl | 6.9 x 10⁻⁴ | [6] |

| Potassium di-tert-butyldithiophosphate | tert-Butyl | 9.5 | [6] |

| Dithiophosphate 8 (from tert-butanol) | tert-Butyl | 14.1 | [7] |

| Dithiophosphate 1 (from n-butanol) | n-Butyl | 1.0 x 10⁻³ | [7] |

This table illustrates the significant impact of the alkyl group's structure on reaction rates, a factor that would similarly influence synthesis kinetics.

Experimental Protocols

Synthesis of O,O-Dimethyldithiophosphoric Acid (Toluene Method)

This protocol is adapted from a patented process designed for high yield and purity.[1]

-

Reactor Setup: Charge a suitable reactor equipped with a stirrer, thermometer, and reflux condenser with 1100 g of toluene and 555 g of highly reactive phosphorus pentasulfide.

-

Reactant Addition: Under vigorous stirring, begin feeding 800 g of methanol into the reactor.

-

Temperature Control: Maintain the reaction temperature between 60°C and 75°C. The heat of the reaction is typically sufficient to maintain this temperature. Control the rate of methanol addition to regulate the temperature.

-

Reaction Time: The total time for methanol addition and subsequent reaction should be between 30 and 60 minutes.

-

Product Isolation: After the reaction is complete, the resulting toluene solution contains O,O-dimethyldithiophosphoric acid. The reported yield of the acid is between 91-93% based on the initial methanol.[1] This solution can be used directly for the subsequent neutralization step.

Synthesis of Potassium O,O-dialkyl Dithiophosphate (General Procedure)

This protocol is adapted from a study on dithiophosphate hydrolysis.[7]

-

Reaction Mixture: Prepare a mixture of phosphorus pentasulfide (P₂S₅, 1 eq) and toluene (approx. 20 mL per 3 mmol of P₂S₅).

-

Alcohol Addition: Slowly add the desired alcohol (2 eq) to the P₂S₅/toluene mixture over 2 minutes.

-

Heating: Stir the contents at a specified temperature (e.g., 90°C) for a set duration (e.g., 12 hours).

-

Neutralization: Cool the reaction mixture in an ice bath. Slowly add a solution of potassium hydroxide (e.g., 0.75 M) to neutralize the acid and form the potassium salt.

-

Purification: Dry the crude product under reduced pressure and purify by flash chromatography.

Methodology for Kinetic Studies

A kinetic study of the synthesis reaction would involve monitoring the concentration of reactants and/or products over time.

Analytical Methods

Several analytical techniques are suitable for quantifying the species in the reaction mixture:

-

³¹P NMR Spectroscopy: This is a powerful technique for monitoring phosphorus-containing compounds. The disappearance of the P₂S₅ signal and the appearance of the this compound signal can be integrated over time to determine reaction rates.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to separate and quantify the volatile components of the reaction mixture. This is particularly useful for tracking the consumption of methanol and the formation of the product.[8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it suitable for accurately quantifying the non-volatile dithiophosphoric acid and its salts in the reaction medium.[8][9]

Proposed Experimental Workflow for Kinetic Analysis

The following workflow outlines the steps for conducting a kinetic investigation of the synthesis reaction.

Caption: Workflow for a kinetic study of DMDTP synthesis.

Conclusion

The synthesis of this compound is a well-established industrial process, yet detailed public data on its reaction kinetics remain limited. The reaction is primarily governed by temperature and the presence of a suitable solvent to control its exothermic nature. This guide has provided detailed synthesis protocols and outlined a robust workflow for a comprehensive kinetic investigation using modern analytical techniques such as ³¹P NMR and mass spectrometry. By undertaking such studies, researchers and chemical engineers can better optimize reaction conditions to enhance safety, improve yield, and increase the economic efficiency of producing this vital chemical intermediate.

References

- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 2. Zinc dithiophosphate - Wikipedia [en.wikipedia.org]

- 3. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]

- 4. bch.ro [bch.ro]

- 5. US3426054A - Preparation of metal dialkyl dithiophosphates - Google Patents [patents.google.com]

- 6. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Navigating the Hazards of O,O-Dimethyl Dithiophosphate: A Technical Guide for Laboratory Professionals

An In-depth Examination of Safety Protocols and Handling Procedures for a Widely Used Organophosphorus Compound

O,O-Dimethyl dithiophosphate (DMDTP), an organophosphorus compound with the chemical formula (CH₃O)₂PS₂H, is a crucial intermediate in the synthesis of various products, including the insecticide malathion.[1] While invaluable in chemical and pharmaceutical research, its handling demands a comprehensive understanding of its associated hazards and strict adherence to safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety data for DMDTP and outlines essential precautions for its safe handling, storage, and disposal.

Unveiling the Hazard Profile of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Classification and Associated Dangers

This compound is classified under multiple hazard categories, reflecting its complex risk profile.[2][3] These classifications necessitate a multi-faceted approach to safety, addressing flammability, corrosivity, and various health hazards.

Table 1: GHS Hazard Classification for this compound [2][3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

The signal word "Danger" is prominently used on safety data sheets (SDS) for DMDTP, underscoring the severity of these potential hazards.[2][3]